molecular formula C7H13Cl2N B1274263 3-Chloroquinuclidine hydrochloride CAS No. 33601-77-3

3-Chloroquinuclidine hydrochloride

Cat. No.: B1274263
CAS No.: 33601-77-3
M. Wt: 182.09 g/mol
InChI Key: OOMINTVSHDCDRK-UHFFFAOYSA-N
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Description

3-Chloroquinuclidine hydrochloride is a chemical compound with the molecular formula C7H12ClN · HCl. It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a chlorine atom at the third position of the quinuclidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

3-Chloroquinuclidine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of imines and iminium ions. It interacts with enzymes and proteins involved in these reactions, such as glycine methyl ester and phenylglyoxylate. The nature of these interactions involves the addition of glycine to phenylglyoxylate, leading to the formation of imines/iminium ions, which can be analyzed using 1H-NMR .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical reactions suggests that it may influence cell function by affecting the formation of imines and iminium ions. These compounds can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycine methyl ester and phenylglyoxylate to form imines and iminium ions. This process is facilitated by the compound’s ability to act as a catalyst in these reactions. The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are key aspects of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability in various conditions, such as temperature and pH, can influence its long-term effects on cellular function. In vitro and in vivo studies are necessary to observe these temporal effects and determine the compound’s stability and degradation patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. Threshold effects observed in these studies can help determine the optimal dosage for specific applications and minimize potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of imines and iminium ions. It interacts with enzymes such as glycine methyl ester and phenylglyoxylate, which are crucial for these metabolic processes. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell, making it essential to study its localization patterns for effective biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinuclidine hydrochloride typically involves the chlorination of quinuclidine. One common method is the reaction of quinuclidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinuclidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloroquinuclidine hydrochloride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    Quinuclidine: The parent compound without the chlorine substitution.

    3-Quinuclidinol: A hydroxyl derivative of quinuclidine.

    3-Quinuclidinone: An oxidized form of quinuclidine.

Comparison: 3-Chloroquinuclidine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine substitution enhances its ability to participate in substitution reactions and influences its binding affinity to molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMINTVSHDCDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33601-77-3
Record name 3-Chloroquinuclidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33601-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Chloroquinuclidine hydrochloride
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Record name 33601-77-3
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Record name 3-chloroquinuclidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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